molecular formula C9H19N B1442024 (1-Methylcycloheptyl)methanamine CAS No. 902527-13-3

(1-Methylcycloheptyl)methanamine

Cat. No. B1442024
M. Wt: 141.25 g/mol
InChI Key: UAUZBQBZKWBDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methylcycloheptyl)methanamine is a chemical compound with the CAS Number: 902527-13-3 . It has a molecular weight of 141.26 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for (1-Methylcycloheptyl)methanamine is 1S/C9H19N/c1-9(8-10)6-4-2-3-5-7-9/h2-8,10H2,1H3 . This compound contains a total of 29 bonds, including 10 non-H bonds, 1 rotatable bond, 1 seven-membered ring, and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

(1-Methylcycloheptyl)methanamine has a storage temperature of 4 degrees Celsius . The physical form of this compound is liquid .

Scientific Research Applications

Structural Characteristics and Synthesis

  • A compound with the systematic name: 1-[(1R,4aS,10aR)-7-isopropyl-1,2,3,4,4a,9,10,10a-octa-hydro-phenanthren-1-yl]-N-[(E)-2-pyridylmethyleneamino]methanamine was synthesized from dehydro-abietylamine, showcasing classic chair and half-chair conformations in its cyclohexane rings, alongside almost planar benzene and pyridine rings, indicating a complex and rigid structure (Yong Wu et al., 2009).

Synthesis and Characterization

  • 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was successfully synthesized via a high yielding polyphosphoric acid condensation route, showcasing the adaptability and potential for chemical modifications in related compounds (Ganesh Shimoga et al., 2018).

Asymmetric Synthesis

  • Asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine 1 has been described, showcasing the potential for producing optically active derivatives of related compounds, which could be crucial in developing pharmaceuticals (O. Froelich et al., 1996).

Antimicrobial Applications

  • A new series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives demonstrated moderate to very good antibacterial and antifungal activities, suggesting that structurally similar compounds might possess antimicrobial properties (K D Thomas et al., 2010).

Catalytic and Transfer Hydrogenation Applications

  • (4-Phenylquinazolin-2-yl)methanamine was synthesized in high yield and used in N-heterocyclic ruthenium(II) complexes as catalysts for transfer hydrogenation of acetophenone derivatives, demonstrating the compound's potential in catalysis and organic synthesis (Şemistan Karabuğa et al., 2015).

Photocytotoxicity and Cellular Imaging

  • Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed unprecedented photocytotoxicity in red light and were ingested in the nucleus of certain cells, indicating potential applications in medical imaging and cancer therapy (Uttara Basu et al., 2014).

Safety And Hazards

The safety information for (1-Methylcycloheptyl)methanamine includes several hazard statements: H226, H314, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

(1-methylcycloheptyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-9(8-10)6-4-2-3-5-7-9/h2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUZBQBZKWBDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylcycloheptyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methylcycloheptyl)methanamine
Reactant of Route 2
(1-Methylcycloheptyl)methanamine
Reactant of Route 3
(1-Methylcycloheptyl)methanamine
Reactant of Route 4
(1-Methylcycloheptyl)methanamine
Reactant of Route 5
(1-Methylcycloheptyl)methanamine
Reactant of Route 6
(1-Methylcycloheptyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.